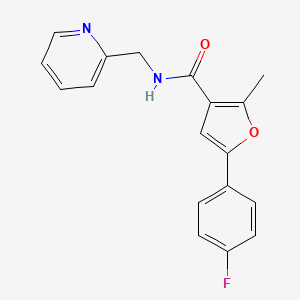
5-(4-fluorophenyl)-2-methyl-N-(2-pyridinylmethyl)-3-furamide
Übersicht
Beschreibung
5-(4-fluorophenyl)-2-methyl-N-(2-pyridinylmethyl)-3-furamide is a chemical compound that belongs to the class of furan derivatives. It is commonly known as PFI-2 and is widely used in scientific research. PFI-2 is a potent inhibitor of the histone lysine methyltransferase SETD7, which is involved in the regulation of gene expression.
Wirkmechanismus
PFI-2 is a competitive inhibitor of SETD7. It binds to the active site of SETD7 and prevents the binding of the substrate, S-adenosylmethionine (SAM). SAM is required for the methylation of H3K4 by SETD7. Therefore, PFI-2 inhibits the activity of SETD7 and leads to a decrease in H3K4 methylation.
Biochemical and Physiological Effects:
PFI-2 has been shown to have various biochemical and physiological effects. Inhibition of SETD7 by PFI-2 leads to a decrease in H3K4 methylation and altered gene expression. PFI-2 has been shown to inhibit the proliferation of cancer cells and reduce the expression of pro-inflammatory genes in macrophages. PFI-2 has also been shown to improve glucose tolerance and insulin sensitivity in mice.
Vorteile Und Einschränkungen Für Laborexperimente
PFI-2 is a potent and selective inhibitor of SETD7, which makes it a valuable tool for studying the role of SETD7 in various biological processes. However, PFI-2 has some limitations for lab experiments. PFI-2 has low solubility in water, which makes it difficult to use in some assays. PFI-2 also has low stability in aqueous solutions, which requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for the use of PFI-2 in scientific research. PFI-2 can be used to study the role of SETD7 in other biological processes, such as metabolism and neurodegeneration. PFI-2 can also be used to develop new therapies for cancer and inflammatory diseases. Finally, the synthesis of new SETD7 inhibitors based on the structure of PFI-2 can be explored to improve their potency and selectivity.
Conclusion:
In conclusion, PFI-2 is a potent inhibitor of SETD7 that is widely used in scientific research. PFI-2 inhibits the activity of SETD7 by binding to its active site and preventing the binding of its substrate, SAM. PFI-2 has various biochemical and physiological effects, including the inhibition of cancer cell proliferation and the reduction of pro-inflammatory gene expression. PFI-2 has some advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
PFI-2 is widely used in scientific research to study the role of SETD7 in various biological processes. SETD7 is a histone lysine methyltransferase that catalyzes the methylation of histone H3 at lysine 4 (H3K4), which is involved in the regulation of gene expression. PFI-2 inhibits the activity of SETD7, which leads to a decrease in H3K4 methylation and altered gene expression. PFI-2 has been used to study the role of SETD7 in cancer, cardiovascular disease, and inflammation.
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-12-16(18(22)21-11-15-4-2-3-9-20-15)10-17(23-12)13-5-7-14(19)8-6-13/h2-10H,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGXUKDKDUFMHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide](/img/structure/B4839180.png)
![2-(4-bromophenyl)-5-[(4-phenoxybutyl)thio]-1,3,4-oxadiazole](/img/structure/B4839187.png)
![4-(1H-imidazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4839193.png)
![N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4839198.png)
![2-(3,4-dimethylphenyl)-4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4839199.png)
![2-{[5-(4,5-dibromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4839204.png)
![6-methyl-2-(2-pyridinyl)-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4839205.png)
![4-(4-hydroxy-2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4839207.png)
![N-(diphenylmethyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4839212.png)
![methyl 1-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinate](/img/structure/B4839215.png)
![3-[2-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B4839228.png)
![N-{[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B4839245.png)
![4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4839249.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B4839268.png)